2-Bromo-6-chlorophenacyl bromide
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Overview
Description
2-Bromo-6-chlorophenacyl bromide is an organic compound with the molecular formula C8H5Br2ClO and a molecular weight of 312.39 g/mol . It is a solid crystalline substance that is often used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms on the phenacyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chlorophenacyl bromide typically involves the bromination of 2-chloroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions usually require controlled temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of phenacyl alcohols or hydrocarbons.
Scientific Research Applications
2-Bromo-6-chlorophenacyl bromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing bromine and chlorine atoms makes the phenacyl group highly reactive. This reactivity allows the compound to participate in various substitution and addition reactions, targeting specific molecular sites and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenacyl bromide
- 2-Bromo-6-fluorophenacyl bromide
- 2-Bromo-6-iodophenacyl bromide
Uniqueness
2-Bromo-6-chlorophenacyl bromide is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering versatility and efficiency in the formation of various compounds .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-6-chlorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBBCJGHUYGHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)CBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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